molecular formula C23H22ClN5O2 B14108450 3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14108450
M. Wt: 435.9 g/mol
InChI Key: FCKTUCFQULGEGS-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 2-chlorobenzyl chloride with a suitable nucleophile. This intermediate is then subjected to further reactions, including condensation and cyclization, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-triazole-based xanthine derivatives: Known for their biological activities, including enzyme inhibition.

    Indole derivatives: Widely studied for their therapeutic potential in various diseases.

    Thiazole derivatives: Notable for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific structural features and the combination of functional groups it possesses

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22ClN5O2/c1-15-12-27(17-9-4-3-5-10-17)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-6-7-11-18(16)24/h3-11,15H,12-14H2,1-2H3

InChI Key

FCKTUCFQULGEGS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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